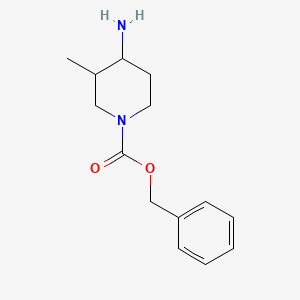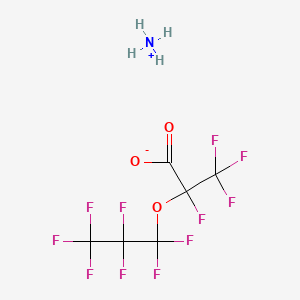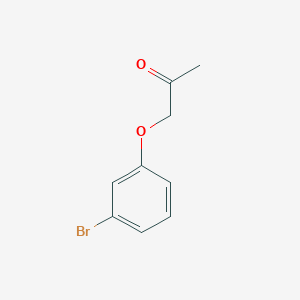
1-(3-Bromophenoxy)propan-2-one
Vue d'ensemble
Description
1-(3-Bromophenoxy)propan-2-one, or 3-bromophenoxy propanone, is an organic compound that is widely used in the synthesis of pharmaceuticals, agrochemicals, and other compounds. It is a versatile compound that can be used in a variety of ways, such as in the synthesis of heterocyclic compounds and as a reactant in organic synthesis. In addition, 3-bromophenoxy propanone has been used in a variety of scientific research applications, including in the study of enzyme kinetics and drug metabolism.
Applications De Recherche Scientifique
Mechanisms and Chemical Syntheses
Nucleophilic Attack Mechanisms : Studies have shown the regioselective nucleophilic attack on π-allyl Pd complexes, leading to the synthesis of compounds like 1,2-diphenoxy-2-propene. These findings are crucial for understanding the chemical behavior and potential applications of bromophenoxy derivatives in synthetic chemistry (Organ, Miller, & Konstantinou, 1998).
Antibacterial Applications : Research into bio-based monomers derived from niacin, incorporating into dental resin systems, highlights the potential antibacterial applications of compounds related to "1-(3-Bromophenoxy)propan-2-one". This could pave the way for developing new dental materials with enhanced antibacterial properties (Li, Yu, Liu, Deng, & He, 2019).
Enantioenriched Synthesis : Enzymatic strategies have been developed for the synthesis of enantioenriched 1-[2-bromo(het)aryloxy]propan-2-amines, offering a pathway to valuable precursors of antimicrobial agents. This approach demonstrates the versatility of bromophenoxy derivatives in synthesizing bioactive compounds (Mourelle-Insua, López-Iglesias, Gotor, & Gotor‐Fernández, 2016).
Metallophthalocyanines Synthesis : The development of new metal-free and metallophthalocyanines, incorporating "1-(3-Bromophenoxy)propan-2-one" derivatives, showcases the compound's utility in creating materials with potential applications in catalysis, photodynamic therapy, and as colorants (Acar, Çakır, Bıyıklıoğlu, & Kantekin, 2012).
Dopamine Beta-Hydroxylase Inhibition : Research on the mechanism-based inhibition of dopamine beta-hydroxylase by bromophenol derivatives indicates potential therapeutic applications in modulating catecholamine levels, relevant to neurological disorders (Colombo, Rajashekhar, Giedroc, & Villafranca, 1984).
Propriétés
IUPAC Name |
1-(3-bromophenoxy)propan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO2/c1-7(11)6-12-9-4-2-3-8(10)5-9/h2-5H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGUCAJHCWJFEEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)COC1=CC(=CC=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Bromophenoxy)propan-2-one | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


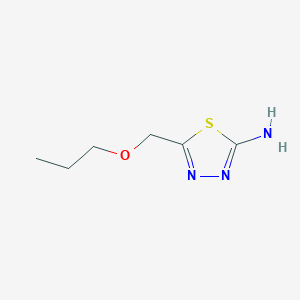
![1,3-bis[2-(decyloxy)-2-oxoethyl]-1H-1,3-benzodiazol-3-ium chloride](/img/structure/B1524375.png)
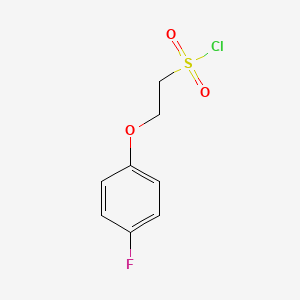
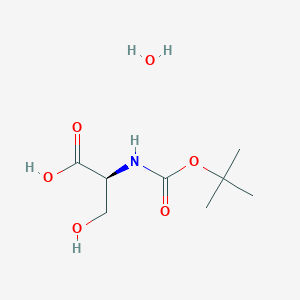
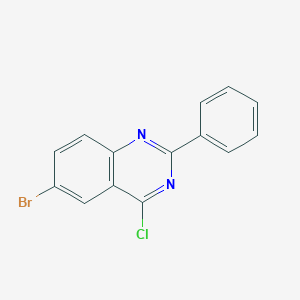
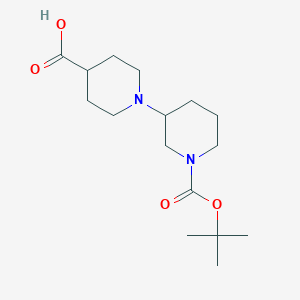
![[(4-Bromo-2-fluorophenyl)methyl][2-(4-methylpiperazin-1-yl)ethyl]amine](/img/structure/B1524383.png)
![4-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]morpholine](/img/structure/B1524384.png)
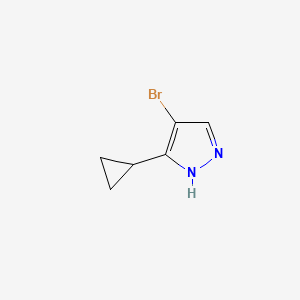
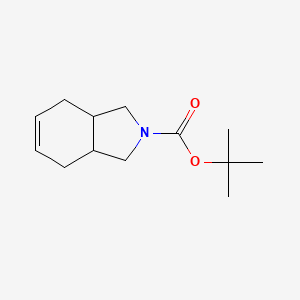
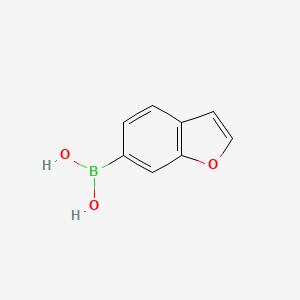
![5-Bromobenzo[d]oxazole-2-carboxylic acid](/img/structure/B1524392.png)
